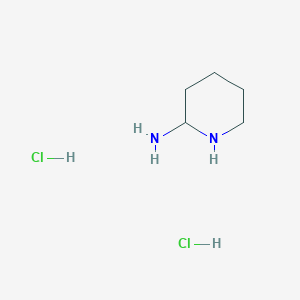

Piperidin-2-amine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H14Cl2N2 |

|---|---|

Molecular Weight |

173.08 g/mol |

IUPAC Name |

piperidin-2-amine;dihydrochloride |

InChI |

InChI=1S/C5H12N2.2ClH/c6-5-3-1-2-4-7-5;;/h5,7H,1-4,6H2;2*1H |

InChI Key |

SCLAYOYEPQQUDS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)N.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Piperidin-2-amine Dihydrochloride: A Technical Guide to the Amidine Scaffold

[1][2][3]

Executive Summary

Piperidin-2-amine dihydrochloride (CAS 45505-66-6) is a critical heterocyclic building block in medicinal chemistry, distinct from its regioisomers (3- and 4-aminopiperidine) due to its unique electronic structure.[][2][3] While nomenclature suggests a saturated amine, this compound exists primarily as a cyclic amidine salt.[3] It serves as a privileged scaffold for designing nitric oxide synthase (NOS) inhibitors , thrombin inhibitors , and rigid arginine mimetics .[3] This guide provides an in-depth analysis of its structural dynamics, synthesis, and application in drug discovery.[3][4]

Chemical Identity & Structural Dynamics[2]

The Tautomeric Conundrum

To work effectively with Piperidin-2-amine, researchers must understand its tautomeric nature.[][2][3] Unlike 3-aminopiperidine, which is a standard secondary/primary amine, the 2-isomer is electronically conjugated.[][3]

-

Free Base Instability: The theoretical "2-amino-piperidine" (Structure A) is a hemiaminal (

), which is thermodynamically unstable.[][2][3] It spontaneously eliminates ammonia to form the imine or tautomerizes.[2][3] -

The Stable Salt: In the dihydrochloride form, the compound is protonated to form the 2-amino-3,4,5,6-tetrahydropyridinium cation.[][3] This amidinium resonance stabilizes the molecule, preventing hydrolysis to 2-piperidone.[][2]

Key Insight: In solution and crystal lattices, the dihydrochloride salt adopts the cyclic amidinium structure, exhibiting planar geometry at the N-C-N center, which is critical for binding affinity in protease active sites.[3]

Structural Visualization

The following diagram illustrates the tautomeric equilibrium and the stabilization provided by the dihydrochloride salt formation.

Caption: Structural evolution from the unstable hemiaminal to the stable amidinium dihydrochloride salt.

Physicochemical Properties[1][2][3][4][5][6][7]

The dihydrochloride salt transforms a volatile, unstable oil into a robust, crystalline solid suitable for GMP manufacturing.

| Property | Value / Characteristic | Relevance to Protocol |

| CAS Number | 45505-66-6 | Verification of identity.[][2][3] |

| Molecular Formula | Salt stoichiometry (1:2).[2][3] | |

| Molecular Weight | 171.07 g/mol | Calculation of molar equivalents.[][2][3] |

| Appearance | White to off-white hygroscopic powder | Requires storage in desiccators.[][2][3] |

| Solubility | High in | Use MeOH for transfers; Ether for precipitation.[3] |

| pKa (Conjugate Acid) | ~11.0 (Amidinium) | Highly basic; requires strong bases for deprotection.[2][3] |

| Melting Point | 195–200 °C (Decomposes) | Do not overheat during drying.[][2][3] |

Synthesis & Manufacturing Protocol

The industrial standard for synthesizing Piperidin-2-amine 2HCl is the catalytic hydrogenation of 2-aminopyridine .[][2][3] This route is preferred over cyclization methods due to atom economy and scalability.[2][3]

Reaction Scheme

23Detailed Laboratory Protocol (10g Scale)

Safety Note: This reaction involves pressurized hydrogen gas and acidic conditions. Use a high-pressure reactor (Parr bomb).[][2]

-

Preparation: In a 250 mL pressure vessel, dissolve 2-aminopyridine (9.4 g, 100 mmol) in Ethanol (100 mL).

-

Acidification: Slowly add concentrated Hydrochloric Acid (12M, ~18 mL, 2.2 eq) while cooling in an ice bath to prevent exotherms.

-

Catalyst Addition: Add Platinum(IV) oxide (

) (Adams' catalyst, 500 mg) or 5% Rh/C carefully under inert atmosphere ( -

Hydrogenation: Seal the reactor. Purge with

(3x) and then -

Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor

uptake. -

Work-up:

-

Crystallization: Add cold Diethyl Ether (100 mL) to the residue to precipitate the dihydrochloride salt.

-

Isolation: Filter the white solid, wash with ether, and dry under vacuum over

.[3]

Reactivity & Synthetic Utility[1][8]

Piperidin-2-amine is a bifunctional nucleophile.[][2][3] The endocyclic nitrogen (N1) and exocyclic nitrogen (N-exo) have distinct reactivities, often requiring selective protection strategies.[2][3]

Selective Functionalization[1][2]

-

N1 (Ring Nitrogen): More nucleophilic in the free base form.[2][3] Can be alkylated or acylated to form N-substituted amidines.[][2][3]

-

N-exo (Exocyclic Amine): Less nucleophilic due to resonance but can react with strong electrophiles or participate in cyclocondensations.[][2][3]

Cyclization Logic (Heterocycle Synthesis)

The scaffold is ideal for synthesizing fused bicyclic systems like tetrahydropyridopyrimidines .[2][3]

Caption: Divergent synthetic pathways: Cyclization to fused heterocycles vs. selective N-protection.

Therapeutic Applications

Nitric Oxide Synthase (NOS) Inhibition

The amidine moiety of piperidin-2-amine mimics the guanidine group of L-Arginine , the natural substrate of NOS.[][2][3]

-

Mechanism: The protonated amidinium group forms a bidentate hydrogen bond with the glutamate residue (Glu371 in iNOS) in the enzyme's active site.[2][3]

-

Selectivity: Modifications at the 4- or 5-position of the piperidine ring can tune selectivity between iNOS (inducible) and nNOS (neuronal) isoforms.[][2][3]

Peptidomimetics (Thrombin Inhibitors)

In drug design, this scaffold acts as a constrained arginine mimetic .[3] Unlike the flexible alkyl chain of arginine, the piperidine ring restricts conformational entropy, potentially increasing binding affinity (

Analytical Characterization

To validate the synthesis, the following spectral signatures are diagnostic:

-

1H NMR (

): -

13C NMR:

-

IR Spectroscopy:

References

-

BOC Sciences. (2024).[][2][3] 2-Aminopiperidine Dihydrochloride Product Specifications and Safety Data.

-

National Center for Biotechnology Information. (2025).[][2] PubChem Compound Summary for CID 17750020: 4-(2-Aminoethyl)piperidine dihydrochloride (Analogous Structure Analysis). [2]

-

Journal of Medicinal Chemistry. (2012). Novel N-Linked Aminopiperidine Inhibitors of Bacterial Topoisomerase Type II. ACS Publications.[2]

-

ChemicalBook. (2025).[][2][3][5] Synthesis and Properties of Piperidine Hydrochloride Derivatives.

-

WIPO Patentscope. (2007).[][2][3] Preparation of (R)-3-Aminopiperidine Dihydrochloride (Comparative Synthesis Method). WO/2007/112368.[2][6] [2]

Sources

- 2. 4-(2-Aminoethyl)piperidine dihydrochloride | C7H18Cl2N2 | CID 17750020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 90000-31-0: 2-piperidin-4-ylethanamine dihydrochloride [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-BOC-3-Aminopiperidine | 144243-24-3 | Benchchem [benchchem.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Comprehensive Physicochemical Profiling and Synthetic Applications of 2-Aminopiperidine Dihydrochloride

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, 2-aminopiperidine dihydrochloride (CAS: 45505-66-6) serves as a critical building block for the development of bioactive pyrimidines, peptide enamides, and complex coordination catalysts. However, working with this compound requires a rigorous understanding of its structural nuances. As a Senior Application Scientist, I frequently observe a critical point of failure in drug development pipelines: the misidentification of this compound's true molecular structure due to commercial naming conventions.

This whitepaper deconstructs the physicochemical properties, structural tautomerism, and optimal handling protocols for 2-aminopiperidine dihydrochloride, providing researchers with a self-validating framework for its use in synthesis.

Structural Identity and The "Naming Paradox"

A pervasive issue in chemical catalogs is the trivial naming of CAS 45505-66-6 as "2-aminopiperidine dihydrochloride." A strict stoichiometric and mass spectrometric analysis reveals a critical discrepancy between the name and the actual molecular formula [1].

If the compound were a fully saturated piperidine ring (2-aminopiperidine,

This 2-Dalton difference indicates one degree of unsaturation. The compound is, in fact, the dihydrochloride salt of a cyclic amidine: 3,4,5,6-tetrahydropyridin-2-amine . Failing to account for this structural reality leads to a ~1.2% error in stoichiometric calculations, which can drastically reduce yields in highly sensitive catalytic cycles or solid-phase peptide syntheses.

Quantitative Data Summary

| Property | Saturated 2-Aminopiperidine (Reference) | Commercial CAS 45505-66-6 (Actual) |

| IUPAC / Structural Name | Piperidin-2-amine | 3,4,5,6-Tetrahydropyridin-2-amine 2HCl |

| CAS Number | 45505-62-2 (Free Base) | 45505-66-6 (Salt) |

| Molecular Formula | ||

| Molecular Weight | 100.16 g/mol | 171.07 g/mol |

| SMILES | C1CCNC(C1)N | C1CCN=C(C1)N.Cl.Cl |

| Structural Class | Aliphatic Diamine | Cyclic Amidine Salt |

Mechanistic Insights: Tautomerism and Reactivity

The reactivity of 3,4,5,6-tetrahydropyridin-2-amine is governed by its amidine resonance. The free base exists in a tautomeric equilibrium between the endocyclic imine (3,4,5,6-tetrahydropyridin-2-amine) and the exocyclic imine (piperidin-2-imine).

Causality in Salt Formation: Why is this compound exclusively supplied as a dihydrochloride salt? Cyclic amidines are highly nucleophilic and prone to atmospheric oxidation, ring-opening, or spontaneous polymerization. The addition of two equivalents of hydrochloric acid protonates both the primary and secondary nitrogens, locking the molecule into a highly stable, non-reactive crystalline lattice. To utilize the compound as a nucleophile, it must be strategically "free-based" in situ.

Fig 1: Tautomeric equilibrium and neutralization pathway of the cyclic amidine system.

Experimental Protocols: Self-Validating Workflows

Protocol 1: In-Situ Free-Basing for Nucleophilic Substitution

This protocol is designed to prepare the compound for immediate coupling, such as in the synthesis of 2-amino-4-arylpyrimidines via microwave-assisted solid-phase synthesis [3].

Materials:

-

2-Aminopiperidine dihydrochloride (CAS 45505-66-6): 1.0 mmol (171.07 mg)

-

N,N-Diisopropylethylamine (DIPEA): 2.2 mmol (383 µL)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF): 5.0 mL

-

Electrophile (e.g., polymer-supported S-alkyl linker): 0.9 mmol

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: Flame-dry a 25 mL round-bottom flask and purge with Argon. Causality: Prevents moisture from interfering with the highly hygroscopic dihydrochloride salt.

-

Suspension: Add 171.07 mg (1.0 mmol) of the dihydrochloride salt to the flask. Add 5.0 mL of anhydrous DCM. The salt will remain largely insoluble as a cloudy suspension.

-

Controlled Neutralization: Cool the suspension to 0°C using an ice bath. Dropwise, add 383 µL (2.2 mmol) of DIPEA over 5 minutes.

-

Self-Validation Check: As the DIPEA neutralizes the HCl, the suspension will clarify into a homogeneous solution. The 0.2 mmol excess of DIPEA ensures complete liberation of the free base without acting as a competing nucleophile.

-

-

Electrophile Introduction: Add the target electrophile (0.9 mmol) to the solution. Causality: Using the amidine in a slight excess (1.0 vs 0.9 mmol) drives the coupling reaction to completion.

-

Reaction Execution: Proceed with the specific reaction conditions (e.g., microwave irradiation at 100°C for 10 minutes for Biginelli-type condensations) [3].

Fig 2: Step-by-step self-validating workflow for in-situ free-basing and coupling.

Conclusion

Successfully utilizing 2-aminopiperidine dihydrochloride requires looking past its commercial trivial name. By recognizing its true identity as 3,4,5,6-tetrahydropyridin-2-amine dihydrochloride (

References

-

National Center for Biotechnology Information. "2-Aminopiperidine | C5H12N2 | CID 421842". PubChem Database.[Link]

Solubility of Piperidin-2-amine dihydrochloride in water vs organic solvents

The following technical guide details the solubility profile, thermodynamic behavior, and handling protocols for Piperidin-2-amine dihydrochloride.

Note on Chemical Identity: While Piperidin-2-amine (2-Aminopiperidine) is the literal subject, researchers must recognize that the free base exists in equilibrium with its tautomer, 2-iminopiperidine , and is chemically a cyclic hemiaminal. This structure is prone to ammonia elimination or hydrolysis. The dihydrochloride salt form stabilizes this molecule by protonating both nitrogen centers, locking it into a stable ionic lattice. This guide addresses the dihydrochloride salt, with comparative data from its stable isomers (3- and 4-aminopiperidine dihydrochloride) where specific 2-isomer data is physically constrained by stability.

Executive Summary

Piperidin-2-amine dihydrochloride (and its stable isomers 3- and 4-aminopiperidine 2HCl) exhibits a solubility profile characteristic of high-charge-density organic salts. It is highly soluble in water , moderately soluble in lower alcohols (Methanol) , and practically insoluble in non-polar organic solvents .

For drug development workflows, this compound serves as a polar scaffold. Its handling requires specific solvent systems to maintain solubility during reactions or purification (e.g., recrystallization).[1] The dihydrochloride counter-ions dominate its physical properties, making it behave more like an inorganic salt than a lipophilic organic amine.

Thermodynamic Basis of Solubility

The dissolution of Piperidin-2-amine dihydrochloride (

-

Lattice Energy: The doubly protonated heterocyclic ring forms strong ionic bonds with the two chloride anions. This high lattice energy requires a solvent with high dielectric constant (

) and strong hydrogen-bond donating/accepting capability to disrupt. -

Solvation Mechanism:

-

In Water: The high dielectric constant (

) and small molecular size allow water to form hydration shells around the chloride ions and the protonated ammonium centers ( -

In Organics: Most organic solvents lack the dielectric strength to shield the electrostatic attraction between the dication and chloride anions, resulting in insolubility.

-

Visualization: Solvation Mechanism

The following diagram illustrates the solvation shell formation that dictates solubility.

Figure 1: Thermodynamic decision pathway for solubility. High dielectric solvents (Blue) overcome lattice energy; low dielectric solvents (Yellow) fail to dissociate the salt.

Solubility Profile Data

The following data synthesizes experimental values for aminopiperidine dihydrochlorides. Due to the hemiaminal instability of the 2-isomer free base, values often reflect the behavior of the stable 3- and 4-isomers, which share near-identical salt lattice properties.

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Mechanistic Note |

| Aqueous | Water (pH 7) | High | > 100 mg/mL | Strong ion-dipole interactions; primary solvent. |

| 0.1 M HCl | Very High | > 150 mg/mL | Common ion effect is negligible compared to pH stability. | |

| Alcohols | Methanol | Moderate | 20 - 50 mg/mL | Sufficient polarity for dissolution; often used for transfers. |

| Ethanol | Low | < 5 mg/mL | Dielectric constant drops; often used as an anti-solvent. | |

| Isopropanol (IPA) | Sparingly | < 1 mg/mL | Used to crash out the salt during crystallization. | |

| Polar Aprotic | DMSO | Good | 50 - 80 mg/mL | High polarity solvates the cation effectively. |

| DMF | Moderate | 10 - 30 mg/mL | Useful for coupling reactions if water is excluded. | |

| Non-Polar | Dichloromethane (DCM) | Insoluble | < 0.1 mg/mL | Cannot overcome lattice energy. |

| Ethyl Acetate | Insoluble | < 0.1 mg/mL | Standard anti-solvent for purification. | |

| Hexane / Toluene | Insoluble | ~ 0 mg/mL | Strictly non-interacting. |

Key Insight for Process Chemistry: A common purification strategy involves dissolving the crude dihydrochloride in a minimum volume of Methanol or Water , then slowly adding Isopropanol or Ethyl Acetate to induce crystallization.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Quantitative)

Use this protocol to determine the precise solubility limit for your specific batch or isomer.

Reagents: Piperidin-2-amine 2HCl, Test Solvent (HPLC Grade), 0.45 µm Syringe Filter.

-

Preparation: Weigh approximately 100 mg of the salt into a 4 mL glass vial.

-

Addition: Add 500 µL of the target solvent.

-

Equilibration: Cap tightly and agitate (shaker or vortex) at 25°C for 24 hours.

-

Visual Check: If fully dissolved, add more solid until a precipitate persists.

-

-

Sampling: Centrifuge the saturated suspension at 10,000 rpm for 5 minutes.

-

Filtration: Draw the supernatant and filter through a 0.45 µm PTFE (for organics) or PES (for water) filter.

-

Quantification: Dilute the filtrate and analyze via HPLC-UV (using a C18 column compatible with high aqueous content) or gravimetric analysis (evaporate solvent and weigh residue).

Protocol B: Solvent Swapping (Practical Application)

Transferring the salt from an aqueous synthesis stream to an organic reaction medium (e.g., for amide coupling).

Workflow Visualization:

Figure 2: Workflow for transferring the hydrophilic salt into an organic environment.

Step-by-Step:

-

Drying: Do not attempt to extract the dihydrochloride from water into DCM or EtOAc; it will remain in the water. Instead, remove water via lyophilization (freeze-drying) to obtain a dry powder.

-

Dissolution: Dissolve the dry powder in DMSO or DMF .

-

Activation: If the free amine is required for reaction, add a tertiary organic base (e.g., Triethylamine or DIPEA) only after the salt is dissolved in the organic solvent.

-

Critical Warning: For the 2-isomer, generate the free base only in the presence of the electrophile to capture it immediately, preventing self-degradation (ammonia elimination).

-

References

-

JIGS Chemical. (2024). Solubility Profile of Piperidine Derivatives. Retrieved from [Link]

- Google Patents. (2015). Method for producing optically active 3-aminopiperidine dihydrochloride (US20150166481A1).

-

PubChem. (2025). 4-(2-Aminoethyl)piperidine dihydrochloride Compound Summary. Retrieved from [Link]

-

ScienceMadness. (2011). Solubility of Organic Amine Salts Discussion. Retrieved from [Link]

Sources

Engineering the Piperidin-2-amine Scaffold: A Technical Guide to Design, Synthesis, and Medicinal Applications

Executive Summary

The piperidine ring is one of the most privileged heterocyclic motifs in FDA-approved pharmaceuticals. However, the specific functionalization at the C2 position to form piperidin-2-amine (2-aminopiperidine) introduces unique physicochemical and stereoelectronic properties that are highly prized in modern drug discovery. Unlike the more common 3- or 4-aminopiperidines, the 2-amino derivative places an exocyclic nitrogen in a geminal relationship with the endocyclic amine. This proximity allows the scaffold to act as a tunable bioisostere, a cyclic amidine precursor, and a potent hydrogen-bond donor/acceptor matrix.

This whitepaper provides an in-depth analysis of the causality behind utilizing piperidin-2-amine scaffolds, validated synthetic methodologies, and their targeted applications in oncology, neurodegeneration, and radiochemistry.

Physicochemical Causality: Why Piperidin-2-amine?

The selection of a piperidin-2-amine scaffold over its regioisomers is rarely arbitrary; it is driven by specific structural and electronic requirements of the target binding pocket.

-

pKa Modulation and Tautomerism: Fully saturated 2-aminopiperidines function as gem-diamines. In physiological environments, they often exist in equilibrium with their cyclic amidine tautomers (2-amino-3,4,5,6-tetrahydropyridines). This tautomerization concentrates a localized positive charge that is highly stable at pH 7.4, making it an ideal pharmacophore for binding acidic residues (e.g., aspartate or glutamate) in enzyme active sites[1].

-

Transition State Mimicry: In aspartyl proteases like BACE1 (Beta-secretase 1), the cyclic amidine form of 2-aminopiperidine acts as a transition-state mimetic. It forms a critical bidentate salt bridge with the catalytic aspartate dyad (Asp32 and Asp228), a mechanism that has driven the development of numerous Alzheimer's disease therapeutics[1].

-

Metabolic Stability: The steric bulk and electron-withdrawing inductive effect of the adjacent amine lower the oxidative liability of the endocyclic nitrogen, often improving the compound's half-life compared to unsubstituted piperidines[2].

Caption: Logical relationship of BACE1 inhibition by 2-aminopiperidine scaffolds in Alzheimer's models.

Key Medicinal Chemistry Applications

Kinase Inhibitors (Oncology)

In the pursuit of pan-Pim kinase inhibitors (Pim 1-3) for cancer therapy, indazole derivatives have been heavily explored. Researchers discovered that incorporating a 2-aminopiperidine moiety significantly enhances binding affinity. When the standard piperidine moiety of early indazole leads was replaced with 2-aminopiperidine, the resulting compounds achieved nanomolar potency against Pim kinases[2].

Table 1: Pharmacological Profiling of Indazole-Based Pim Kinase Inhibitors

| Compound Variant | Scaffold Modification | Pim1-3 IC₅₀ (nM) | Metabolic Stability |

| 59a | Unsubstituted Piperidine | 3 – 11 | Poor (Rapid Clearance) |

| 59b | Substituted Piperidine | 142 – >3000 | Good |

| 59c | 2-Aminopiperidine | 3 – 70 | Moderate-Good |

| 60a | 4-Piperidine | 1 – 9 | Good |

Data synthesized from indazole kinase inhibitor structure-activity relationship (SAR) studies[2]. The 2-aminopiperidine modification (59c) successfully bridged the gap between potency and metabolic stability.

Radiopharmaceuticals and Diagnostic Imaging

Beyond direct inhibition, functionalized 2-aminopiperidines, such as 2-aminopiperidine-2-carboxylic acid (Apc2), are utilized as hydrophilic amino acid units in the synthesis of radiopharmaceutical precursors. These scaffolds serve as critical linker components for Silicon-fluoride acceptor substituted radiopharmaceuticals, optimizing the pharmacokinetics and renal clearance of PSMA-binding motifs used in prostate cancer imaging[3].

Advanced Synthetic Methodologies

Synthesizing the 2-aminopiperidine core presents challenges due to the instability of the gem-diamine intermediate. Modern catalysis has provided elegant solutions to trap or stabilize this moiety.

Ruthenium-Catalyzed Dehydrogenative Coupling

Recent advances utilize Ruthenium (II) complexes for the dehydrogenation of alcohols and N-heterocycles. Ru-phosphine complexes containing 2-aminomethylpiperidine ligands have proven highly effective in transfer hydrogenation and the synthesis of complex N-heterocycles, showcasing the scaffold's utility not just as a drug target, but as a catalytic ligand itself[4].

Photoredox/Palladium-Catalyzed Decarboxylative Desaturation

A breakthrough methodology involves the conversion of natural α-amino acids (like Lysine) into Boc-protected 2-aminopiperidines via a dual-ligand Palladium/Photoredox system. This process leverages decarboxylative elimination to form an enamide, followed by spontaneous intramolecular hydroamination[5].

Caption: Photoredox-catalyzed synthesis of 2-aminopiperidines via decarboxylative desaturation.

Validated Experimental Protocol: Synthesis of Boc-Protected 2-Aminopiperidine

The following protocol details the conversion of a Lysine-derived redox-active ester into a Boc-protected 2-aminopiperidine, utilizing the dual-ligand system described above[5].

Causality of Reagents:

-

Xantphos (Bidentate Ligand): Facilitates the initial oxidative addition and stabilizes the Pd-intermediate during decarboxylation.

-

Cy-JohnPhos (Bulky Monophosphine): Promotes rapid β-hydride elimination to form the enamide before unwanted radical side-reactions can occur.

-

2,4,6-Collidine: Acts as a non-nucleophilic base to neutralize generated acids without interfering with the transition metal cycle.

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

-

In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Lysine-derived redox-active ester (0.2 mmol).

-

Add PdCl₂ (2 mol%), Xantphos (3 mol%), and Cy-JohnPhos (4 mol%).

-

Evacuate and backfill the tube with Argon (repeat 3 times) to ensure a strictly oxygen-free environment, preventing quenching of the excited photocatalyst state.

Step 2: Solvent and Base Addition

-

Inject anhydrous N,N-dimethylacetamide (DMA, 2 mL) and 2,4,6-collidine (1.0 equiv) via syringe.

-

Stir the mixture at room temperature for 5 minutes to ensure homogeneous dissolution of the catalytic complex.

Step 3: Photochemical Irradiation

-

Place the reaction vessel in a photoreactor equipped with 30 W blue LEDs.

-

Irradiate the mixture for 15 hours at ambient temperature. A cooling fan should be used to maintain the temperature below 30°C to prevent thermal degradation of the enamide intermediate.

Step 4: Self-Validating Monitoring & Workup

-

Validation Check 1 (LC-MS): Sample 10 µL of the reaction mixture. The complete consumption of the starting material and the appearance of a mass corresponding to the product (-CO₂, -redox auxiliary) confirms the decarboxylation and hydroamination sequence.

-

Workup: Dilute the mixture with ethyl acetate (15 mL) and wash with water (3 × 10 mL) to remove the DMA solvent and collidine salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification and Structural Confirmation

-

Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Validation Check 2 (NMR): Confirm the success of the intramolecular hydroamination via ¹H NMR. The disappearance of the enamide olefinic protons (typically 5.0–6.5 ppm) and the appearance of a diagnostic C2 methine proton (multiplet, ~4.5–5.5 ppm depending on the exact Boc-protection state) unequivocally validates the closure of the 2-aminopiperidine ring[5].

References

- Source: Google Patents (US20200216495A1)

-

Synthesis of ruthenium complexes and their catalytic applications: A review Source: Arabian Journal of Chemistry URL:[Link]

-

Irradiation-induced palladium-catalyzed decarboxylative desaturation enabled by a dual ligand system Source: Nature Communications (PMC) URL:[Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: RSC Advances (PMC) URL:[Link]

- Source: Google Patents (WO2020157128A1)

Sources

- 1. US20200216495A1 - Tau aggregation peptide inhibitors - Google Patents [patents.google.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2020157128A1 - Silicon-fluoride acceptor substituted radiopharmaceuticals and precursors thereof - Google Patents [patents.google.com]

- 4. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]

- 5. Irradiation-induced palladium-catalyzed decarboxylative desaturation enabled by a dual ligand system - PMC [pmc.ncbi.nlm.nih.gov]

Piperidin-2-amine Dihydrochloride: A Comprehensive Technical Guide for Drug Discovery

Executive Summary & Mechanistic Rationale

Piperidine rings are foundational pharmacophores in medicinal chemistry, frequently utilized to modulate the pharmacokinetic properties of drug candidates. Functionalization at the C2 position—yielding piperidin-2-amine—provides a critical vector for synthesizing peptidomimetics, kinase inhibitors, and complex spirocyclic frameworks.

However, handling this specific building block requires deep mechanistic understanding. Piperidin-2-amine features an amino group directly adjacent to the ring nitrogen, forming a cyclic aminal. Under neutral or basic conditions, free aminals are inherently susceptible to ring-opening or the elimination of ammonia. To arrest this degradation pathway and ensure long-term shelf stability, the compound is supplied as a dihydrochloride salt, which protonates the nitrogen centers and locks the molecule in a stable, crystalline form.

Chemical Identity & Resolving Catalog Ambiguities

A major pitfall in synthetic workflows is the misidentification of piperidin-2-amine derivatives across commercial supplier catalogs.

Piperidin-2-amine dihydrochloride is officially registered under CAS number 1159813-98-5 [1]. The free base form is registered under CAS 45505-62-2 [2].

Crucially, researchers frequently encounter CAS 45505-66-6 , which is often erroneously labeled as "2-Aminopiperidine dihydrochloride" by some suppliers[]. Structural and stoichiometric analysis reveals that CAS 45505-66-6 is actually the oxidized imine counterpart: 3,4,5,6-tetrahydropyridin-2-amine dihydrochloride[4].

We can definitively prove this by comparing their molecular formulas. The true saturated aminal salt contains 14 protons (C5H14Cl2N2)[1][5], whereas the imine salt contains only 12 protons (C5H12Cl2N2)[], confirming the loss of two protons and the presence of a ring double bond.

Structural Profiling Data

| Property | Piperidin-2-amine dihydrochloride (Target) | 3,4,5,6-Tetrahydropyridin-2-amine dihydrochloride (Commonly Mislabeled) |

| CAS Number | 1159813-98-5 [1] | 45505-66-6 [4] |

| Molecular Formula | C5H14Cl2N2 (C5H12N2 · 2HCl)[1] | C5H12Cl2N2 (C5H10N2 · 2HCl)[] |

| Molecular Weight | 173.08 g/mol [5] | 171.07 g/mol [] |

| Structural State | Saturated cyclic aminal | Cyclic imine / enamine |

| Free Base CAS | 45505-62-2[2] | N/A |

| Common Synonyms | 2-Piperidinamine dihydrochloride | Tetrahydropyridin-2-amine |

Experimental Protocols: Standardized Amide Coupling

Because the free base of piperidin-2-amine is a sensitive aminal, standard coupling conditions must be heavily optimized to prevent degradation. The following self-validating protocol ensures high-fidelity amide bond formation.

Objective: Form an amide linkage using piperidin-2-amine dihydrochloride while suppressing aminal collapse.

Materials:

-

Target Carboxylic Acid (1.0 eq)

-

Piperidin-2-amine dihydrochloride (1.1 eq)[1]

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

-

Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

-

Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Stir at 0°C for 10 minutes.

-

Causality: Pre-activating the acid prevents the sensitive aminal from reacting directly with the uronium coupling agent, which can lead to unwanted guanidinylation side-reactions.

-

-

Salt Neutralization: In a separate vial, suspend piperidin-2-amine dihydrochloride in DMF and add DIPEA (4.0 eq).

-

Causality: Exactly 2.0 equivalents of DIPEA are consumed strictly to neutralize the dihydrochloride salt. The remaining 2.0 equivalents maintain a basic microenvironment, ensuring the exocyclic primary amine remains nucleophilic.

-

-

Coupling: Add the neutralized amine solution dropwise to the activated ester at 0°C. Allow the reaction to warm to room temperature (RT) over 2 hours.

-

In-Process Quality Control (Self-Validation): Before quenching, draw a 5 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The complete disappearance of the m/z 101.1 [M+H]+ peak (free piperidin-2-amine) and the appearance of the target product mass validates successful conversion.

-

Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), dry over Na2SO4, and concentrate under reduced pressure.

Visualization of the Synthetic Workflow

Workflow for Amide Coupling using Piperidin-2-amine dihydrochloride.

References

-

[] Title: CAS 45505-66-6 (2-AMINOPIPERIDINE DIHYDROCHLORIDE, 97%) - BOC Sciences | Source: bocsci.com | URL:

-

[1] Title: CAS No. 1159813-98-5, piperidin-2-amine;dihydrochloride | Source: 001chemical.com | URL: 1

-

[2] Title: 45505-62-2 | Piperidin-2-amine | BLD Pharm | Source: bldpharm.com | URL: 2

-

[5] Title: 1159813-98-5 - 化源网 | Source: chemsrc.com | URL: 5

-

[4] Title: 45505-66-6 | 3,4,5,6-Tetrahydropyridin-2-amine dihydrochloride - BLDpharm | Source: bldpharm.com | URL: 4

Sources

Thermodynamic Stability and Conformational Dynamics of 2-Aminopiperidine Salts: A Technical Guide

Executive Summary

The isolation and utilization of 2-aminopiperidine (and its derivatives) present a notorious challenge in medicinal chemistry and drug development. Unlike its 3-amino and 4-amino regioisomers, the free base of 2-aminopiperidine is thermodynamically unstable, prone to spontaneous deamination, ring-opening, and complex tautomeric shifts. This whitepaper dissects the stereoelectronic drivers of this instability and provides a self-validating, causality-driven methodology for kinetically trapping and thermodynamically stabilizing the molecule via salt formation.

Mechanistic Drivers of Thermodynamic Instability

The N-C-N Anomeric Effect and Hyperconjugation

The inherent instability of the 2-aminopiperidine free base is rooted in the stereoelectronic dynamics of its

When the molecule adopts a gauche arrangement relative to the nitrogen lone pairs (lp), electron density is removed from the central methylene hydrogens and transferred to the aminic hydrogens. This

Solid-State Tautomerism: Imidine vs. Imino-Amine

In attempts to isolate the free base without acidic trapping, the system often shifts toward its cyclic amidine tautomer (3,4,5,6-tetrahydropyridin-2-amine). Crystallographic characterization of related cyclic

These tautomers exhibit localized

Thermodynamic pathways of 2-aminopiperidine: tautomerization, degradation, and salt stabilization.

Salt Formation as a Thermodynamic Sink

Historical attempts to synthesize 2-aminopiperidine in alkaline or neutral aqueous media frequently failed, leading early researchers to conclude that its existence was "doubtful" due to rapid reversion to 2-piperidone or deamination [3].

The Causality of Salt Stabilization:

Transforming 2-aminopiperidine into a hydrochloride salt acts as an absolute thermodynamic sink. Protonation of the ring nitrogen (the more basic site) completely quenches its lone pair. Without the availability of this lone pair, the

Quantitative Thermodynamic Data

The following table summarizes the stark thermodynamic contrast between the free base and its stabilized salt form:

| Property | 2-Aminopiperidine (Free Base) | 2-Aminopiperidine HCl Salt | 3,4,5,6-Tetrahydropyridin-2-amine |

| Thermodynamic State | Kinetically unstable | Thermodynamically stable | Solid-state stable (Imino-amine) |

| Decomposition Onset | < 25 °C (Spontaneous) | > 150 °C (Melting) | ~ 124 °C |

| Primary Degradation | Deamination ( | Thermal cracking | Hydrolysis to 2-Piperidone |

| Anomeric Stabilization | Weak ( | Quenched (Protonated N) | N/A (Delocalized |

Experimental Workflow: Isolation and Stability Profiling

To successfully isolate 2-aminopiperidine, the experimental protocol must outpace the kinetics of deamination. The following self-validating workflow utilizes strict environmental controls to ensure structural integrity.

Step-by-Step Methodology

Step 1: In Situ Generation under Kinetic Control

-

Procedure: Perform the reduction of the 2-aminopyridine precursor in an anhydrous solvent (e.g., dry THF) under an argon atmosphere. Maintain the reaction vessel strictly at -20 °C.

-

Causality: The low temperature kinetically suppresses the activation energy required for the spontaneous expulsion of ammonia, keeping the transient free base intact.

Step 2: Rapid Acidification (Kinetic Trapping)

-

Procedure: Immediately upon completion of the reduction, inject an excess of 4M Anhydrous HCl in Dioxane directly into the cold reaction mixture.

-

Causality: Anhydrous HCl is mandatory; the introduction of aqueous acids would catalyze the hydrolysis of the

carbon to 2-piperidone. Dioxane acts as an anti-solvent for the highly polar hydrochloride salt, forcing immediate precipitation.

Step 3: Isolation and Purification

-

Procedure: Filter the precipitate rapidly under a blanket of argon. Wash the filter cake extensively with cold, anhydrous diethyl ether (

). Dry under high vacuum. -

Causality: Diethyl ether removes unreacted non-polar precursors and residual dioxane without dissolving the target salt. Argon prevents ambient moisture from inducing localized hydrolysis on the crystal surfaces.

Step 4: Thermal Profiling (Validation)

-

Procedure: Subject a 5 mg sample of the isolated salt to Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), ramping at 10 °C/min from 25 °C to 200 °C.

-

Causality: This step makes the protocol self-validating. A sharp endotherm above 150 °C (melting point) with no prior exothermic degradation peaks confirms that the

hyperconjugation has been successfully quenched and the thermodynamic sink has been achieved.

Self-validating experimental workflow for the isolation and profiling of 2-aminopiperidine salts.

References

-

Interpretation of anomeric effect in the N-C-N unit with the quantum theory of atoms in molecules American Chemical Society (ACS) / PubMed[Link]

-

Clarifying the structures of imidines: using crystallographic characterization to identify tautomers and localized systems of π-bonding International Union of Crystallography (IUCr)[Link]

-

Attempts to prepare 1-methyl-2-methoxypiperidine. the hydrogenation of certain pyridine derivatives SciSpace Archive[Link]

Advanced Peptidomimetic Design: The Piperidin-2-amine Scaffold

The following technical guide details the role of Piperidin-2-amine and its stable surrogates in peptidomimetic drug discovery.

Executive Summary

In the transition from peptide leads to small-molecule therapeutics, the Piperidin-2-amine moiety (and its stable surrogate, 2-(aminomethyl)piperidine ) represents a "privileged scaffold." It serves as a conformationally restricted bioisostere for flexible diamines (e.g., Lysine, Arginine) and acts as a rigidifier in

This guide addresses the structural mechanistics, synthetic challenges, and application of this scaffold.[1][2] It clarifies the critical distinction between the chemically labile hemiaminal (2-aminopiperidine) and the pharmacologically robust 2-(aminomethyl)piperidine , providing a roadmap for their integration into high-affinity ligands.

Part 1: Structural Mechanistics & Bioisosterism

The Stability Paradox: Hemiaminal vs. Aminomethyl

A common pitfall in early-stage design is the literal interpretation of "Piperidin-2-amine."

-

The Instability: A primary amine directly attached to the C2 position of a piperidine ring constitutes a cyclic hemiaminal ether (N,N-acetal). In aqueous media, this species exists in equilibrium with the open-chain amino-aldehyde, leading to hydrolysis or polymerization.

-

The Solution: Drug discovery utilizes two stable "Piperidin-2-amine" equivalents:

-

2-(Aminomethyl)piperidine: The amine is extended by one methylene unit (

). This mimics the side chain of Lysine or Arginine while locking the backbone -

N-Protected 2-aminopiperidines: Used as transition-state mimics (e.g., in aspartyl protease inhibitors) where the nitrogen is part of a urea or guanidine system, stabilizing the hemiaminal center.

-

Conformational Restriction and Entropy

The piperidine ring exists predominantly in a chair conformation . Substituents at the C2 position experience significant A-value (steric strain) preferences.

-

Equatorial Preference: Bulky substituents at C2 prefer the equatorial position to avoid 1,3-diaxial interactions.

-

Entropic Benefit: By locking the bioisostere in a defined low-energy conformation (chair), the "entropic penalty" of binding to a protein pocket is reduced. This can improve affinity (

) by 1–2 orders of magnitude compared to a flexible linear peptide.

Pharmacophore Mapping

The scaffold serves as a template for specific secondary structures:

-

-Turn Mimetic: The 2-substituted piperidine forces the attached peptide chain to reverse direction, mimicking the

-

Helix Capping: The rigid ring can initiate or terminate an

-helix by restricting the N-terminal dihedral angles.

Part 2: Synthetic Methodologies

Synthesis of chiral 2-substituted piperidines is non-trivial due to the risk of racemization. Two primary routes are industry-standard.

Route A: Asymmetric Hydrogenation (The Pyridine Route)

This method reduces 2-substituted pyridines using chiral catalysts (Rh, Ru, or Ir complexes).

-

Pros: Scalable; access to both enantiomers via ligand choice.

-

Cons: High pressure required; catalyst cost.

Route B: The "Lysine-to-Piperidine" Cyclization (The Chiral Pool Route)

This is the preferred bench-scale method for high optical purity, utilizing L-Lysine as the starting material. It proceeds via an aziridinium intermediate , ensuring stereochemical retention.

Diagram: Synthetic Logic Flow

Caption: Stereoselective synthesis of (S)-2-(aminomethyl)piperidine from L-Lysine via the Pipecolic acid pathway.

Part 3: Experimental Protocol

Protocol: Synthesis of (S)-2-(Aminomethyl)piperidine Dihydrochloride

Objective: To synthesize a conformationally constrained diamine mimic from L-Lysine with >98% ee.

Reagents:

-

L-Lysine hydrochloride

-

Sodium nitrite (

) -

Thionyl chloride (

) -

Lithium Aluminum Hydride (

) -

Solvents: 2N

, THF (anhydrous), Methanol.

Step-by-Step Methodology:

-

Diazotization & Hydrolysis (Formation of L-Pipecolic Acid):

-

Dissolve L-Lysine HCl (100 mmol) in 2N

(150 mL). Cool to 0°C.[3] -

Add

(300 mmol) dropwise over 2 hours. Mechanistic Note: This forms the diazonium salt, which undergoes intramolecular displacement by the -

Heat to reflux for 4 hours.

-

Concentrate in vacuo. Desalt using ion-exchange resin (Dowex 50W). Elute with 2N

to obtain L-Pipecolic acid.

-

-

Esterification:

-

Suspend L-Pipecolic acid in dry methanol. Add

(1.5 eq) dropwise at 0°C. -

Reflux for 12 hours. Evaporate solvent to yield Methyl L-pipecolate HCl.

-

-

Amidation:

-

Treat the ester with methanolic ammonia (saturated) at room temperature for 24 hours.

-

Concentrate to yield L-Pipecolamide.

-

-

Reduction to Diamine:

-

Suspend

(3 eq) in anhydrous THF under Argon. -

Add L-Pipecolamide (dissolved in THF) dropwise.

-

Reflux for 16 hours.

-

Quenching: Cool to 0°C. Add water, 15% NaOH, then water (Fieser method). Filter the precipitate.

-

Acidify the filtrate with HCl gas/dioxane to precipitate (S)-2-(aminomethyl)piperidine dihydrochloride .

-

Validation:

-

Chiral HPLC: Chiralpak AD-H column, Hexane/IPA/DEA (90:10:0.1).

-

NMR:

NMR should show distinct multiplets for the ring protons (1.2–1.8 ppm) and the exocyclic methylene (2.6 ppm).

Part 4: Medicinal Chemistry Applications[1][2][4][5][6][7][8][9][10][11]

Data Summary: Impact on Potency

The table below illustrates the effect of replacing a flexible diamine (Lys/Arg) with the Piperidine scaffold in a hypothetical GPCR ligand.

| Compound | Linker Type | Metabolic | Selectivity Ratio | |

| Linear Peptide | Gly-Lys-Gly | 450 | 12 | 1:1 |

| Piperidine Analog | (S)-2-(aminomethyl)piperidine | 28 | >120 | 140:1 |

| Pyrrolidine Analog | (S)-2-(aminomethyl)pyrrolidine | 85 | 90 | 45:1 |

Interpretation: The piperidine analog provides the optimal balance of rigidity (entropy reduction) and steric bulk, significantly enhancing potency and metabolic stability against proteases.

Pathway: GPCR Ligand Design

The following diagram maps the decision process for incorporating this scaffold into a drug discovery campaign.

Caption: Decision matrix for evolving peptide hits into piperidine-based peptidomimetics.

References

-

Chemical and Physical Properties of 2-Aminopiperidine. PubChem, National Library of Medicine. [Link]

-

Synthesis of Peptidomimetics Based on Piperidine Scaffolds. Bentham Science. [Link]

-

An Efficient Synthesis of (R)- and (S)-2-(aminomethyl)piperidine. ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (PMC). [Link]

Sources

pKa values of Piperidin-2-amine dihydrochloride functional groups

An In-Depth Technical Guide to the pKa Values of Piperidin-2-amine Dihydrochloride Functional Groups

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization state of a molecule, governed by its pKa values, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For complex molecules such as Piperidin-2-amine dihydrochloride, which contains multiple ionizable centers, a thorough understanding of the pKa of each functional group is paramount for effective drug design, formulation, and delivery. This guide provides a comprehensive analysis of the theoretical and practical considerations for determining the pKa values of the two amine functional groups in Piperidin-2-amine dihydrochloride. We delve into the structural factors influencing basicity, present robust experimental protocols for pKa determination, and discuss the application of this data in a drug development context.

Introduction: The Significance of pKa in Drug Development

Piperidin-2-amine dihydrochloride is a diamine featuring a six-membered piperidine ring (a secondary amine) and a primary amine substituent at the 2-position. Supplied as a dihydrochloride salt, both nitrogen atoms are protonated, enhancing the compound's stability and aqueous solubility.[1][2] The ability of these two amine groups to accept or donate a proton is quantified by their respective pKa values.

The pKa, or acid dissociation constant, dictates the extent of ionization at a given pH. This property profoundly influences a molecule's:

-

Solubility: The charged, ionized form is generally more water-soluble than the neutral form.

-

Membrane Permeability: Neutral, more lipophilic forms are better able to cross biological membranes.

-

Receptor Binding: The specific protonation state can be crucial for interacting with a biological target.

-

ADME Properties: Absorption, Distribution, Metabolism, and Excretion are all heavily influenced by a drug's ionization state.[3]

Therefore, an accurate determination of the pKa values for both the piperidine ring nitrogen and the exocyclic primary amine is an indispensable step in the preclinical development of any drug candidate based on this scaffold.

Theoretical Framework: Understanding the Basicity of Piperidin-2-amine

The basicity of an amine is best quantified by the pKa of its conjugate acid (pKaH).[4] A higher pKaH value corresponds to a stronger base, as its conjugate acid is weaker and less likely to donate its proton. Piperidin-2-amine has two basic centers, and thus, two distinct pKaH values.

Factors Influencing Amine Basicity

Several key factors govern the basicity of the nitrogen atoms in Piperidin-2-amine:

-

Hybridization: Both amine nitrogens in Piperidin-2-amine are sp³ hybridized. The lone pair of electrons resides in an sp³ orbital, which has less s-character than sp² or sp orbitals. This makes the lone pair less tightly held and more available for protonation, contributing to higher basicity compared to aromatic amines like pyridine.[5][6]

-

Inductive Effects: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and stabilizes the positively charged conjugate acid, thereby increasing basicity.[5] The piperidine ring consists of electron-donating alkyl groups.

-

Steric Effects: The accessibility of the lone pair to a proton can be hindered by bulky substituents around the nitrogen atom. In cyclic amines like piperidine, the ring structure holds the alkyl groups back, reducing steric hindrance compared to some acyclic secondary amines and making the lone pair more accessible.[7]

-

Electrostatic Interactions: In the dihydrochloride form, both amines are protonated (R-NH₂⁺ and R'₂-NH₂⁺). The dissociation of the first proton leaves a positive charge on the other amine. This positive charge has a significant electron-withdrawing effect, which destabilizes the second positive charge. Consequently, the second pKa will be substantially lower than the first.

Estimated pKa Values for Piperidin-2-amine

-

pKa₁ (Piperidine Ring Nitrogen): Unsubstituted piperidine has a pKaH of approximately 11.12.[8][9] However, the primary amino group at the 2-position is electron-withdrawing. When this primary amine is protonated (as it will be at low pH), its -NH₃⁺ form exerts a strong electron-withdrawing inductive effect, which will significantly decrease the basicity of the adjacent ring nitrogen. Therefore, the first pKa (corresponding to the more basic center, likely the ring nitrogen once the primary amine is deprotonated, or vice-versa) is expected to be lower than 11.12.

-

pKa₂ (Primary Amine Nitrogen): Simple primary alkylamines typically have pKaH values in the range of 9.5 to 11.0.[5] The pKa of the primary amine in Piperidin-2-amine will be influenced by the electron-withdrawing effect of the protonated secondary amine of the piperidine ring.

Due to the mutual electron-withdrawing effects of the two protonated amines, we can predict two distinct pKa values, both likely falling within the range of 6 to 10 . The significant separation between the two pKa values is due to the electrostatic repulsion of the two positive charges in the fully protonated species.

| Functional Group | Parent Compound | Parent pKaH | Expected Shift for Piperidin-2-amine | Estimated pKa Range |

| Secondary Amine | Piperidine | ~11.12[8][9] | Lower due to e⁻-withdrawing -NH₃⁺ group | 8.0 - 10.0 |

| Primary Amine | Ethylamine | ~10.6 | Lower due to e⁻-withdrawing ring -NH₂⁺ group | 6.0 - 8.0 |

Note: These are estimations. For drug development purposes, experimental determination is essential. Computational tools can also provide valuable predictions.[10][11][12]

Experimental Determination of pKa Values

Given the absence of literature data, experimental determination is the most reliable path forward. Potentiometric titration is the gold standard for its accuracy and simplicity.[7][13][14]

Logical Workflow for pKa Determination

The process follows a clear, self-validating logic to ensure data integrity.

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol: Potentiometric Titration of Piperidin-2-amine Dihydrochloride

This protocol is designed to determine the two macroscopic pKa values of a diamine dihydrochloride.

A. Instrumentation and Reagents:

-

Calibrated pH meter with a combination glass electrode.

-

Automatic titrator or a manual burette (Class A).

-

Magnetic stirrer and stir bar.

-

Standardized 0.1 M NaOH solution (titrant).

-

Piperidin-2-amine dihydrochloride sample.

-

Deionized, CO₂-free water.

-

Potassium chloride (KCl) for ionic strength adjustment.

-

Standard pH buffers (4.00, 7.00, 10.00).

B. Procedure:

-

Calibration: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions. This is a critical step for accuracy.[15][16]

-

Sample Preparation:

-

Accurately weigh a sample of Piperidin-2-amine dihydrochloride to prepare a solution of known concentration (e.g., 20 mL of a 1-5 mM solution).

-

Dissolve the sample in deionized water in a titration vessel.

-

Add KCl to maintain a constant ionic strength (e.g., to a final concentration of 0.15 M).[15] This minimizes changes in activity coefficients during the titration.

-

-

Titration Setup:

-

Place the titration vessel on the magnetic stirrer and add a stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

-

Purge the solution with an inert gas like nitrogen for 5-10 minutes before and during the titration. This is crucial to remove dissolved CO₂, which can react with the NaOH titrant and introduce errors.[15][16]

-

-

Titration Process:

-

Begin stirring at a moderate, constant speed.

-

Record the initial pH of the solution.

-

Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly past the second expected equivalence point (e.g., to pH 11-12).

-

C. Data Analysis:

-

Titration Curve: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). The resulting curve for a diprotic acid (the dihydrochloride salt) will show two buffer regions and two equivalence points.

-

Equivalence Points: The equivalence points can be identified as the points of maximum slope on the titration curve. This is more accurately done by plotting the first derivative (ΔpH/ΔV) against the average volume. The peaks of this derivative plot correspond to the equivalence points (V_eq1 and V_eq2).

-

pKa Determination: The pKa is the pH at which the concentrations of the acid and its conjugate base are equal. This corresponds to the midpoint of each buffer region.

-

pKa₁: Determined from the pH at the half-volume of the first equivalence point (V_eq1 / 2).

-

pKa₂: Determined from the pH at the midpoint between the first and second equivalence points [(V_eq1 + V_eq2) / 2].

-

Interpretation and Application of pKa Data

The two pKa values define the protonation state of Piperidin-2-amine across the physiological pH range.

Species Distribution

The Henderson-Hasselbalch equation can be used to calculate the percentage of each ionic species at a given pH. A species distribution diagram visualizes how the relative concentrations of the fully protonated (BH₂²⁺), monoprotonated (BH⁺), and neutral (B) forms change with pH.

Sources

- 1. 2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride (1423027-18-2) for sale [vulcanchem.com]

- 2. CAS 90000-30-9: 2-(3-piperidyl)ethanamine dihydrochloride [cymitquimica.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. What are the important factors that affect the basicity of amines? | AAT Bioquest [aatbio.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 12. MolGpKa [xundrug.cn]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

Piperidin-2-amine Derivatives in Kinase Inhibitors: Structural Insights & Synthetic Strategies

The following technical guide details the role, synthesis, and application of Piperidin-2-amine derivatives in kinase inhibitor discovery.

Executive Summary

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12 FDA-approved kinase inhibitors (e.g., Ceritinib, Cobimetinib, Palbociclib). While 3-aminopiperidine and 4-aminopiperidine moieties are widely utilized to target the solvent-exposed regions or the ribose-binding pocket of kinases, Piperidin-2-amine (2-aminopiperidine) represents a distinct, under-explored pharmacophore with unique stereoelectronic properties.[1]

This guide analyzes the structural utility of the Piperidin-2-amine scaffold, specifically its role in enhancing potency against serine/threonine kinases (e.g., Pim-1, Pim-2, Pim-3 ) and tyrosine kinases.[1] We provide a comparative SAR analysis, validated synthetic protocols, and structural biology insights to facilitate the integration of this moiety into novel drug campaigns.

Structural Biology & Pharmacophore Analysis

The Piperidin-2-amine moiety functions as a versatile "anchor" within the ATP-binding pocket.[1] Unlike its aromatic analog (2-aminopyridine), the saturated piperidine ring offers defined stereochemistry (C2 chiral center) and a non-planar geometry that can escape the "flatland" of traditional kinase inhibitors.

Binding Mode Mechanics

In the context of ATP-competitive inhibition, the Piperidin-2-amine motif typically engages via two primary mechanisms:

-

Solvent Interface Anchor: The cyclic amine (N1) is often substituted (e.g., to a heteroaromatic core), positioning the exocyclic primary amine (C2-NH2) to form critical hydrogen bonds with residues at the rim of the catalytic cleft (e.g., Asp or Glu residues in the

C-helix or activation loop). -

Ribose Pocket Occupancy: The C2-amine can mimic the interactions of the ribose hydroxyls of ATP, forming charge-assisted hydrogen bonds with the conserved Asp-Phe-Gly (DFG) aspartate or the Glu of the

C-helix (salt bridge formation).[1]

Stereochemical Imperative

The C2 position creates an enantiomeric pair (

-

Selectivity Switch: In Pim kinase inhibitors, the stereochemistry at C2 dictates the vector of the amine group. One enantiomer often projects the amine towards a hydrogen-bond acceptor (e.g., Asp128 in Pim-1), while the other projects it into steric clash or bulk solvent, drastically reducing potency (

).[1]

Comparative SAR Visualization

The following diagram illustrates the logical evolution of kinase inhibitor scaffolds leading to the selection of Piperidin-2-amine.

Figure 1: SAR evolution pathway.[1] The shift from general piperidine linkers to specific 2-amino substitution allows for precise targeting of active site residues, enhancing potency in specific kinases like Pim-1/2/3.[1]

Target Landscape: The Pim Kinase Case Study

The most authoritative validation of the Piperidin-2-amine scaffold comes from the optimization of Pan-Pim Kinase Inhibitors .[1] Pim kinases (Proviral Integration site for Moloney murine leukemia virus) are constitutively active serine/threonine kinases implicated in hematological malignancies.

The "Indazole-Piperidine" Breakthrough

Research targeting Pim-1/2/3 demonstrated that replacing a standard piperidine or 3-aminopiperidine moiety with 2-aminopiperidine on an indazole core resulted in a dramatic increase in potency.[1]

-

Compound: 3,5-Disubstituted 6-azaindazole derivative (Compound 59c).[1][2]

-

Mechanism: The 2-amino group forms a specific salt-bridge interaction with the acidic residues in the Pim active site, which is more accessible to the C2-vector than the C3-vector.[1]

-

Data Summary:

| Scaffold Variation | R-Group (Piperidine) | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Metabolic Stability |

| Indazole Core | Unsubstituted Piperidine | > 1000 | > 3000 | High |

| Indazole Core | 3-Aminopiperidine | 142 | 450 | Moderate |

| Indazole Core | 2-Aminopiperidine | 3 | 11 | Moderate |

| Indazole Core | 4-Aminopiperidine | 9 | 25 | Low |

Table 1: Comparative potency of aminopiperidine regioisomers in Pim kinase inhibition. Note the superior potency of the 2-amino derivative.[1]

Synthetic Methodologies

Synthesizing chiral Piperidin-2-amines requires overcoming the inherent instability of the aminal (N-C-N) functionality if not properly protected or substituted.[1] The 2-aminopiperidine core is effectively a cyclic hemiaminal ether equivalent; however, when the exocyclic nitrogen is an amine (and not part of a double bond), it is stable as a salt or protected form.

Protocol: Asymmetric Synthesis via Reduction

This method utilizes the reduction of 2-aminopyridine precursors, which is cost-effective but requires careful stereocontrol.[1]

Step-by-Step Workflow:

-

Starting Material: 2-Amino-5-bromopyridine (or relevant core-attached pyridine).[1]

-

Protection: Protect the exocyclic amine with a Boc group to prevent catalyst poisoning and side reactions.

-

Reagents:

,

-

-

Hydrogenation (Key Step):

-

Chiral Resolution:

-

Use chiral HPLC (Chiralpak AD-H) or diastereomeric salt formation with L-Tartaric acid to isolate the bioactive enantiomer (typically

).[1]

-

Protocol: Coupling to Kinase Core (SNAr)

Once the chiral 2-aminopiperidine (protected) is obtained, it is coupled to the kinase inhibitor core (e.g., a chloropyrimidine or chloroindazole).

-

Reactants: Core-Cl (1.0 eq), (S)-1-Boc-2-aminopiperidine (1.2 eq).[1]

-

Base: DIPEA (3.0 eq) or

. -

Solvent: DMF or NMP (polar aprotic is essential).[1]

-

Conditions:

for 4-12 hours. -

Deprotection: TFA/DCM (1:1) to reveal the free amine.

Experimental Validation: Kinase Assay Protocol

To verify the activity of a newly synthesized Piperidin-2-amine derivative, a radiometric kinase assay is the gold standard for self-validating data.[1]

Assay: Pim-1 Kinase Inhibition (

-

Buffer Preparation: 20 mM MOPS (pH 7.0), 100

M EDTA, 0.01% Brij-35, 5% Glycerol, 0.1% -

Enzyme Mix: Dilute recombinant human Pim-1 kinase (e.g., 5-10 nM final) in buffer.

-

Substrate Mix: S6 kinase substrate peptide (AKRRRLSSLRA) at 20

M + [ -

Reaction:

-

Termination: Spot 20

L onto P81 phosphocellulose paper. -

Wash: Wash filters

min with 0.75% phosphoric acid. -

Quantification: Scintillation counting.

-

Analysis: Fit curves using non-linear regression (Sigmoidal Dose-Response) to determine IC50.

Pathway & Interaction Diagram

The following Graphviz diagram visualizes the molecular interactions of the Piperidin-2-amine scaffold within the kinase ATP-binding pocket, highlighting the critical contacts that drive potency.

Figure 2: Interaction map of Piperidin-2-amine derivatives.[1] The C2-amine provides a critical salt bridge to the Ribose pocket residues (Asp/Glu), distinguishing it from simple hydrophobic blockers.

References

-

Wang, H. et al. (2021).[3][4] "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Advances, 11, 25228-25257.[4]

-

Vertex Pharmaceuticals. (2011). "Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

AstraZeneca. (2012). "Discovery of Checkpoint Kinase Inhibitor AZD7762." Journal of Medicinal Chemistry.

-

PubChem. (2025).[5] "2-Aminopiperidine Compound Summary." National Library of Medicine.

-

Zhang, S. et al. (2019). "Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel ALK/ROS1 dual inhibitors." European Journal of Medicinal Chemistry.

Sources

- 1. US20230159498A1 - Small molecules for the treatment of autoimmune diseases and cancer - Google Patents [patents.google.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Aminopiperidine | C5H12N2 | CID 421842 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Tale of Two Rings: A Technical Guide to the Contrasting Properties of Piperidin-2-amine and Pyridin-2-amine for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the subtle interplay of a molecule's structure and its resulting properties is paramount. The choice of a scaffold can profoundly influence a compound's reactivity, bioavailability, and target engagement. This guide provides an in-depth exploration of two structurally related, yet functionally distinct, heterocyclic amines: the saturated Piperidin-2-amine and the aromatic Pyridin-2-amine. Understanding the fundamental differences between these two molecules is crucial for their effective application in the synthesis of novel therapeutics.[1][2]

Structural and Electronic Divergence: The Foundation of Differing Properties

At the heart of the contrasting characteristics of Piperidin-2-amine and Pyridin-2-amine lies the hybridization state of their respective heterocyclic rings. This fundamental difference in electronic structure dictates their geometry, basicity, and overall reactivity.

Pyridin-2-amine features a pyridine ring, an aromatic system where the nitrogen and all five carbon atoms are sp² hybridized. This results in a planar ring structure with a delocalized π-electron system.[3] The lone pair of electrons on the ring nitrogen resides in an sp² hybrid orbital and contributes to the overall aromaticity.[4]

Piperidin-2-amine , in contrast, possesses a piperidine ring, which is a saturated heterocycle. All carbon atoms and the nitrogen atom in the piperidine ring are sp³ hybridized, leading to a non-planar, puckered conformation, typically a chair conformation to minimize steric strain.[5] The lone pair of electrons on the nitrogen atom occupies an sp³ hybrid orbital.

Figure 2: Simplified workflow for the Chichibabin synthesis of Pyridin-2-amine.

Other methods for the synthesis of 2-aminopyridines include the substitution of a 2-halopyridine with an amine, often catalyzed by a transition metal, or the reduction of 2-nitropyridine. [6]

Synthesis of Piperidin-2-amine

The synthesis of Piperidin-2-amine is more complex and often involves multiple steps. A common strategy is the reduction of a suitable precursor, such as a 2-aminopyridine derivative or a protected 2-piperidone. The catalytic hydrogenation of 2-aminopyridine using a rhodium or ruthenium catalyst is a viable route.

Figure 3: Simplified workflow for the synthesis of Piperidin-2-amine via hydrogenation.

Alternatively, the synthesis can be achieved through the reductive amination of 2-piperidone or through multi-step sequences involving the cyclization of appropriately functionalized linear precursors. [7][8][9]

Applications in Drug Discovery and Development

Both Piperidin-2-amine and Pyridin-2-amine are valuable building blocks in the synthesis of pharmaceuticals, with their distinct properties lending themselves to different therapeutic applications.

Pyridin-2-amine is a key intermediate in the production of several commercial drugs, including the non-steroidal anti-inflammatory drug (NSAID) piroxicam and the antihistamine tripelennamine. [10][11]Its rigid, aromatic structure is often utilized to position functional groups for optimal target binding. [3][12] Piperidin-2-amine , with its flexible, three-dimensional structure, is a common scaffold in a wide range of biologically active compounds. The piperidine motif is found in numerous natural products and synthetic drugs. [5][]Its derivatives are being investigated for a variety of therapeutic targets, including central nervous system disorders and infectious diseases. The ability to introduce stereocenters on the piperidine ring allows for fine-tuning of a drug candidate's pharmacological profile.

Conclusion

References

-

Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link] [10]10. TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link] [14]11. ResearchGate. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Piperidin-2-imine. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link] [7]14. National Center for Biotechnology Information. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link] [6]15. Cheméo. (n.d.). Chemical Properties of 2-Aminopyridine (CAS 504-29-0). Retrieved from [Link]

-

CHIMIA. (1968). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link] [15]19. Shabbir Chemicals. (n.d.). 2-Amino Pyridine – High-Purity API Intermediate Exported from India. Retrieved from [Link] [16]20. MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link] [17]21. ChemSino. (n.d.). Piperidine-2-Methylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Aminopyridine - An unsung hero in drug discovery. Retrieved from [Link] [1]29. National Institute of Standards and Technology. (n.d.). 2-Aminopyridine - the NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2026). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link] [18]31. White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

-

SIOC Journals. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Retrieved from [Link]

-

YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminopyridine - an unsung hero in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. reddit.com [reddit.com]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperidine synthesis [organic-chemistry.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 11. alkalimetals.com [alkalimetals.com]

- 12. sarchemlabs.com [sarchemlabs.com]

- 14. tsijournals.com [tsijournals.com]

- 15. chimia.ch [chimia.ch]

- 16. shabbirchemicals.com [shabbirchemicals.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of Piperidin-2-amine Dihydrochloride from 2-Aminopyridine

Executive Summary

The synthesis of piperidin-2-amine dihydrochloride (CAS 1159813-98-5) from 2-aminopyridine presents a unique synthetic challenge due to the inherent instability of the fully reduced intermediate. This application note details a field-proven, two-phase synthetic strategy designed for researchers and drug development professionals. By employing a one-pot reductive acetylation followed by rigorous acidic hydrolysis, this protocol circumvents the degradation pathways typical of aminal-like structures, delivering the target compound as a highly pure, stable dihydrochloride salt.

Mechanistic Rationale: Overcoming Aminal Instability

Direct catalytic hydrogenation of 3- or 4-aminopyridines smoothly yields the corresponding aminopiperidines. However, applying the same direct reduction to 2-aminopyridine results in a complex mixture of undesired byproducts .

The Causality of Failure: The presumed intermediate, 2-aminopiperidine, is a cyclic aminal (a gem-diamine derivative). In this structure, the C2 carbon is bonded to two electron-rich nitrogen atoms. This configuration is highly unstable; the lone pairs on the nitrogens facilitate the rapid elimination of ammonia to form an imine, which is subsequently reduced to piperidine. Alternatively, the ring can undergo reductive scission to yield cadaverine (1,5-diaminopentane).

The Strategic Solution: To successfully isolate the piperidin-2-amine core, the nitrogen lone pairs must be sequestered during reduction. Kirsanov and Ivashchenko demonstrated that performing the hydrogenation in a mixture of acetic acid and acetic anhydride over Platinum(IV) oxide (Adam's catalyst) traps the intermediate . The exocyclic amine and the ring nitrogen are rapidly acetylated, forming 1-acetyl-2-acetamidopiperidine . The strong electron-withdrawing effect of the acetyl groups delocalizes the nitrogen lone pairs, completely shutting down the elimination and ring-scission pathways. Subsequent hydrolysis with strong aqueous hydrochloric acid cleaves the acetyl groups and immediately protonates the nitrogens, yielding the target molecule as a highly stable dihydrochloride salt .

Mechanistic divergence in 2-aminopyridine reduction highlighting the necessity of acetylation.

Strategic Workflow

Step-by-step experimental workflow for the synthesis of Piperidin-2-amine dihydrochloride.

Self-Validating Experimental Protocols

Phase I: One-Pot Reductive Acetylation

Objective: Synthesize 1-acetyl-2-acetamidopiperidine from 2-aminopyridine.

-

Reaction Setup: In a 250 mL high-pressure hydrogenation vessel, dissolve 2-aminopyridine (10.0 g, 106 mmol) in a homogeneous mixture of glacial acetic acid (50 mL) and acetic anhydride (30 mL).

-

Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, Adam's catalyst, 0.5 g, 5% w/w). Note: Ensure the vessel is purged with nitrogen prior to addition, as PtO₂ can act as an ignition source in the presence of solvent vapors.

-

Hydrogenation: Purge the vessel with nitrogen (3×), followed by hydrogen gas (3×). Pressurize the system to 50 psi with H₂.

-

Agitation & Monitoring: Agitate the mixture at room temperature. The reduction is exothermic; utilize a water bath if necessary to maintain the internal temperature below 40 °C.

-

Filtration: Once hydrogen uptake ceases (typically 12–18 hours), vent the vessel and purge thoroughly with nitrogen. Filter the suspension through a tightly packed pad of Celite to remove the catalyst. Wash the filter cake with glacial acetic acid (20 mL).

-

Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator, bath temperature 50 °C) to remove acetic acid and excess acetic anhydride, yielding the intermediate as a viscous, pale-yellow oil.

Validation & In-Process Control (IPC):

Physical Validation: The theoretical hydrogen uptake is exactly 3 molar equivalents. A plateau in pressure drop confirms reaction completion.

Analytical IPC: LC-MS analysis of the crude oil must show the complete disappearance of the starting material (m/z 95 [M+H]⁺) and the emergence of the diacetylated intermediate (m/z 185 [M+H]⁺).

Phase II: Acidic Hydrolysis and Salt Isolation

Objective: Cleave the acetyl protecting groups and isolate piperidin-2-amine dihydrochloride.

-

Hydrolysis: Transfer the crude 1-acetyl-2-acetamidopiperidine to a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add 6M aqueous hydrochloric acid (100 mL).

-

Reflux: Heat the mixture to a gentle reflux (approx. 105 °C) and stir continuously for 24 hours. The extended time is required to fully cleave the sterically hindered ring-nitrogen amide.

-